(S)-tert-butyl 4-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate
Overview
Description
(S)-tert-butyl 4-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C13H25NO5S and its molecular weight is 307.41 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Key Intermediates
The compound has been utilized in the synthesis of key intermediates like Vandetanib, demonstrating its importance in the preparation of complex molecules. A study by Wang et al. (2015) outlines the synthesis process of such intermediates through acylation, sulfonation, and substitution, confirming the compound's relevance in organic synthesis (Wang, Wang, Tang, & Xu, 2015).
Structural Characterization and Analysis
Research by Moriguchi et al. (2014) focused on the synthesis and molecular structure of related compounds, using methods like NMR spectroscopy and X-ray diffraction for characterization. This emphasizes the compound's utility in structural chemistry and molecular design (Moriguchi et al., 2014).
Application in Drug Synthesis
Intermediate in Anticancer Drug Synthesis
Zhang et al. (2018) discussed the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a critical intermediate for small molecule anticancer drugs, from a related compound. This showcases the compound's role in the development of novel anticancer agents (Zhang, Ye, Xu, & Xu, 2018).
Creation of Bioactive Alkaloids
A study by Passarella et al. (2005) demonstrated the use of related piperidine-1-carboxylic acid tert-butyl esters in synthesizing biologically active alkaloids like coniine and ethylnorlobelol. This underlines the compound's versatility in producing various bioactive molecules (Passarella et al., 2005).
Versatility in Chemical Synthesis
Production of Piperidine Derivatives
Research by Moskalenko and Boev (2014) explored the synthesis of diverse piperidine derivatives using tert-butyl 4-oxopiperidine-1-carboxylate. This highlights the compound's utility in generating a variety of chemically significant derivatives (Moskalenko & Boev, 2014).
Formation of Structurally Complex Compounds
The compound has been used in the formation of structurally complex molecules like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, as detailed in a study by Mamat et al. (2012). This exemplifies its role in advanced synthetic chemistry (Mamat, Flemming, & Köckerling, 2012).
Properties
IUPAC Name |
tert-butyl 4-[(1S)-1-methylsulfonyloxyethyl]piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5S/c1-10(19-20(5,16)17)11-6-8-14(9-7-11)12(15)18-13(2,3)4/h10-11H,6-9H2,1-5H3/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFCMVHKGVYWPT-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)OC(C)(C)C)OS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCN(CC1)C(=O)OC(C)(C)C)OS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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